molecular formula C19H17NO3 B2440677 2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid CAS No. 413594-39-5

2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid

Cat. No.: B2440677
CAS No.: 413594-39-5
M. Wt: 307.349
InChI Key: NCVFABTXZKQGEB-UHFFFAOYSA-N
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Description

2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid is a complex organic compound with a unique structure that includes a cyclohexene ring, a phenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid typically involves the reaction of 3-oxo-5-phenylcyclohex-1-enylamine with benzoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize the reaction conditions, reduce production costs, and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-((3-Oxo-5-phenylcyclohex-1-enyl)amino)benzoic acid derivatives: These compounds share a similar core structure but have different functional groups attached.

    Cyclohexene derivatives: Compounds with a cyclohexene ring and various substituents.

    Benzoic acid derivatives: Compounds with a benzoic acid moiety and different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(3-oxo-5-phenylcyclohexen-1-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-16-11-14(13-6-2-1-3-7-13)10-15(12-16)20-18-9-5-4-8-17(18)19(22)23/h1-9,12,14,20H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVFABTXZKQGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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